2,4,4'-Trichlorobiphényle

Vue d'ensemble

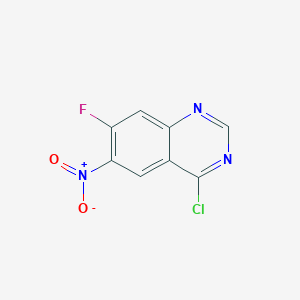

Description

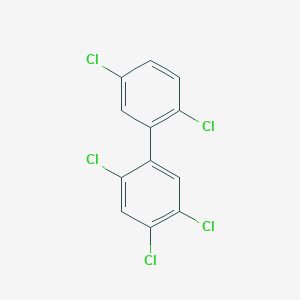

2,4,4'-Trichlorobiphenyl (TCB) is a synthetic, halogenated aromatic hydrocarbon that is commonly used in the synthesis of various compounds. It is a colorless, crystalline solid with a molecular weight of 265.86 g/mol and a melting point of 80°C. It is a versatile compound and has been used in a variety of applications such as industrial synthesis, pharmaceuticals, and biochemistry.

Applications De Recherche Scientifique

Science de l'environnement et recherche sur la pollution

Le PCB28 est un biphényle polychloré largement répandu qui a été étudié dans le contexte de la science de l'environnement et de la recherche sur la pollution . Les chercheurs ont exploré les caractéristiques d'adsorption du graphène sulfoné (SG) pour le PCB28 et ont étudié l'influence du SG sur l'absorption, la translocation et le métabolisme du PCB28 dans les semis de maïs . La présence de SG a considérablement augmenté la quantité maximale d'accumulation de PCB28 dans les racines de 112 %, tandis que celle-ci a diminué dans les tiges et les feuilles de 32 et 39 %, respectivement .

Recherche sur les nanomatériaux

Le PCB28 a été utilisé dans la recherche sur les nanomatériaux, en particulier dans des études portant sur des matériaux à base de graphène . L'isotherme d'adsorption du PCB28 sur le SG correspondait le mieux au modèle de Langmuir et au modèle de Polanyi-Dubinin-Manes (PDM), la capacité maximale d'adsorption (Qmax) étant calculée à environ 530 mg kg −1 .

Évaluation des risques écologiques

<a data-citationid="11a17f07-374e-eed0-0c65-56c23f03f185-30-group" h="ID

Mécanisme D'action

Target of Action

2,4,4’-Trichlorobiphenyl, also known as PCB28, is one of the 209 polychlorinated biphenyls (PCBs). The primary target of PCB28 is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .

Biochemical Pathways

The biochemical pathways affected by PCB28 are primarily related to the metabolism of xenobiotics. PCB28 can be metabolized to various metabolites through dechlorination and rearrangement . The initial reaction is dominated by OH addition to form the PCB–OH adducts . In the presence of sulfonated graphene (SG), PCB28 can be degraded into long-chain alkanes via ring-opening reactions .

Action Environment

The action of PCB28 can be influenced by various environmental factors. For instance, the presence of sulfonated graphene can promote the degradation of PCB28 into long-chain alkanes . Additionally, the atmospheric oxidation mechanism initiated by OH radicals can lead to the degradation of PCB28 . The environmental persistence of PCB28, its bioaccumulation potential, and its ability to undergo long-range atmospheric transport also play a role in its environmental action .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,4,4’-Trichlorobiphenyl is involved in various biochemical reactions. It interacts with enzymes such as cytochrome P450 (CYP1A2), which plays a role in its metabolism . The interactions between 2,4,4’-Trichlorobiphenyl and these biomolecules can lead to changes in their function and activity .

Cellular Effects

2,4,4’-Trichlorobiphenyl can have significant effects on various types of cells and cellular processes. For instance, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In maize seedlings, 2,4,4’-Trichlorobiphenyl has been found to affect the uptake, translocation, and metabolism of the compound .

Molecular Mechanism

The molecular mechanism of 2,4,4’-Trichlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is hypothesized that 2,4,4’-Trichlorobiphenyl functions as a modulator of certain biochemical pathways, regulating the activity of specific pathways involved in carbohydrate and lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4,4’-Trichlorobiphenyl can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4,4’-Trichlorobiphenyl can vary with different dosages in animal models. For instance, in a study involving female Wistar rats, 2,4,4’-Trichlorobiphenyl was found to have genotoxic effects, hinting at a possible carcinogenic effect .

Metabolic Pathways

2,4,4’-Trichlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 (CYP1A2), leading to the formation and retention of OH-PCBs, PCB sulfates, PCB glucuronides, and PCB methyl sulfones .

Transport and Distribution

2,4,4’-Trichlorobiphenyl is transported and distributed within cells and tissues. It can be regularly detected in contaminated indoor environments and is found in the recycling of transformers and capacitors .

Subcellular Localization

It is known that 2,4,4’-Trichlorobiphenyl can influence gene expression related to metabolic pathways and impact the activity of certain hormones .

Propriétés

IUPAC Name |

2,4-dichloro-1-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTYNSQSZHARAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2038310 | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7012-37-5 | |

| Record name | 2,4,4′-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7012-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007012375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4'-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2038310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4'-trichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.540 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,4'-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/844ODP31Q0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.